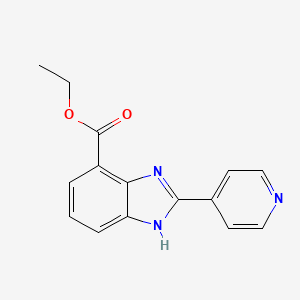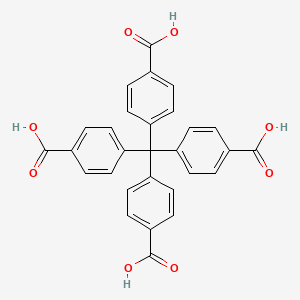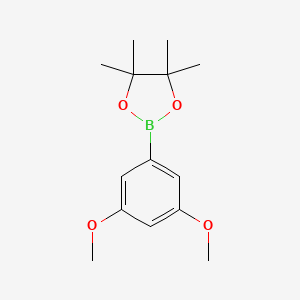
2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
Synthesis Analysis
The synthesis of DPP23 involves the reaction of 3,5-dimethoxybenzaldehyde with 2’-aminoacetophenone in the presence of Ba(OH)₂ and subsequent treatment with methanol. The alternative synthetic methodology yields DPP23, which crystallizes in the centrosymmetric space group P21/c .
Molecular Structure Analysis
DPP23’s solid-state structure reveals weak N–H∙∙∙O hydrogen bonding and C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules. It is a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules with potent biological properties .
Chemical Reactions Analysis
DPP23 induces ROS-mediated apoptosis in cancer cells, contributing to its antitumor activity. It modulates gene expression related to oxidative stress and apoptosis, particularly affecting glutathione metabolism. CHAC1 emerges as a prominent candidate for DPP23’s mechanism of action .
Physical And Chemical Properties Analysis
DPP23 crystallizes in a centrosymmetric space group with unit cell dimensions: a = 11.775 Å, b = 5.3592 Å, c = 22.462 Å, and β = 96.576°. It exhibits weak hydrogen bonding and interactions between neighboring molecules .
科学的研究の応用
-
Antioxidant and Antitumor Agent
- Field : Medicinal Chemistry
- Application : The compound 2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one, which shares a similar structure, has been shown to display potent biological properties, including antioxidant and antitumor activities .
- Method : The molecule was prepared by an alternative methodology to that recently reported . The presence of the compound was confirmed via NMR and mass spectroscopic analyses .
- Results : The compound has demonstrated great utility as building blocks for the synthesis of both medically important compounds and natural products . Its antitumor abilities closely compare to resveratrol and quercetin, and its antioxidant capacities were assessed using ferric reducing antioxidant power (FRAP) assays .
-
Synthesis and Antioxidant Activity
- Field : Bioscience, Biotechnology, and Biochemistry
- Application : The compound 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, a stilbene isolated from Sphaerophysa salsula, was synthesized from 3,4-dihydroxybenzaldehyde .
- Method : The compound was synthesized in five steps in an overall yield of 33% . The spectral data for synthetic compound are in good agreement with those of the natural product .
- Results : Hydroxystilbene showed potent antioxidative activity .
- Fibroblast Growth Factor Receptor Inhibitors
- Field : Medicinal Chemistry
- Application : The compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles has been evaluated as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR), which is aberrant in various cancer types .
- Method : The compound was synthesized using 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The presence of the compound was confirmed via NMR and mass spectroscopic analyses .
- Results : The compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide was identified as the most potent FGFR1 inhibitor in this series, with an enzyme inhibitory activity IC50 value of about 30.2 nM .
- Layer-by-Layer Coating Method
- Field : Biomedical Engineering
- Application : The Layer-by-Layer (LbL) coating method is a versatile and simple method that allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms .
- Method : The LbL coating method is performed at room temperature in an aqueous medium, and is based on the alternating deposition of macromolecules .
- Results : This method has been used extensively for the functionalization of surfaces with proteins for various biomedical applications .
特性
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-11(16-5)9-12(8-10)17-6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYHRTIJLUONKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584477 | |
| Record name | 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
365564-07-4 | |
| Record name | 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



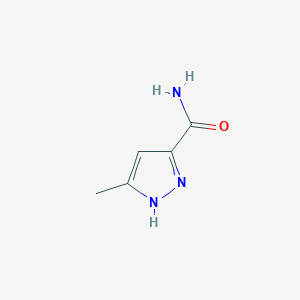
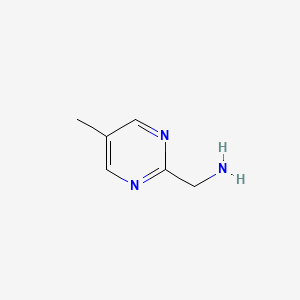
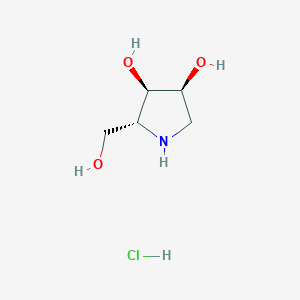
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)


![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)

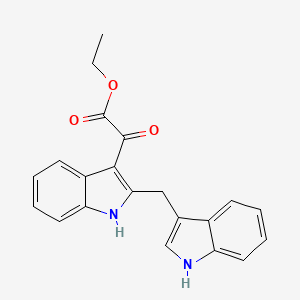
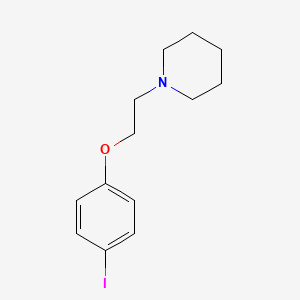
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
